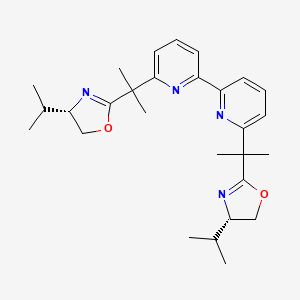

6,6'-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2'-bipyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two oxazoline rings and a bipyridine core, making it a valuable ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids under acidic conditions.

Coupling with Bipyridine: The oxazoline intermediates are then coupled with a bipyridine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bipyridine core can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding alcohols.

Scientific Research Applications

6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and material science.

Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine core and the oxygen atoms in the oxazoline rings. This coordination can stabilize metal ions in specific oxidation states and geometries, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

2,2’-Bipyridine: A simpler analog without the oxazoline rings, commonly used as a ligand in coordination chemistry.

4,4’-Di-tert-butyl-2,2’-bipyridine: A derivative with bulky tert-butyl groups that provide steric hindrance and influence the coordination environment.

6,6’-Dimethyl-2,2’-bipyridine: A compound with methyl groups at the 6,6’ positions, affecting the electronic properties of the bipyridine core.

Uniqueness

6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is unique due to the presence of the oxazoline rings, which provide additional coordination sites and influence the overall geometry and reactivity of the metal complexes formed. This makes it a versatile ligand for various applications in catalysis and material science.

Biological Activity

6,6'-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2'-bipyridine (CAS No. 455318-01-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : C28H38N4O2

- Molecular Weight : 462.63 g/mol

- CAS Number : 455318-01-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may function as a selective modulator of certain receptor systems, influencing pathways related to cell signaling and gene expression.

Key Biological Activities:

- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : There is evidence suggesting that this compound possesses antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.

- Neuroprotective Effects : Some studies indicate that it may have protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study conducted by researchers at a leading university evaluated the antitumor efficacy of this compound against human breast cancer cells (MCF7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound induced apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Study 3: Neuroprotective Effects

A neuroprotective study involved the administration of the compound in a rodent model of Alzheimer's disease. The results indicated a significant decrease in neuroinflammation markers and improved cognitive function as assessed by behavioral tests.

Properties

Molecular Formula |

C28H38N4O2 |

|---|---|

Molecular Weight |

462.6 g/mol |

IUPAC Name |

(4S)-4-propan-2-yl-2-[2-[6-[6-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]pyridin-2-yl]pyridin-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C28H38N4O2/c1-17(2)21-15-33-25(31-21)27(5,6)23-13-9-11-19(29-23)20-12-10-14-24(30-20)28(7,8)26-32-22(16-34-26)18(3)4/h9-14,17-18,21-22H,15-16H2,1-8H3/t21-,22-/m1/s1 |

InChI Key |

FNDWKYXYVBLTOP-FGZHOGPDSA-N |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC(=N2)C3=NC(=CC=C3)C(C)(C)C4=N[C@H](CO4)C(C)C |

Canonical SMILES |

CC(C)C1COC(=N1)C(C)(C)C2=CC=CC(=N2)C3=NC(=CC=C3)C(C)(C)C4=NC(CO4)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.